molecular formula C14H17N2O3P B13145099 Diethyl [2,2'-bipyridin]-6-ylphosphonate CAS No. 261372-98-9

Diethyl [2,2'-bipyridin]-6-ylphosphonate

Cat. No.: B13145099
CAS No.: 261372-98-9
M. Wt: 292.27 g/mol
InChI Key: RMNQDYFBWZOEMA-UHFFFAOYSA-N
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Description

Diethyl [2,2’-bipyridin]-6-ylphosphonate is a compound that belongs to the class of bipyridine derivatives. Bipyridine compounds are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications. This particular compound is of interest due to its potential use in creating coordination sites in polymeric materials and its role in various chemical reactions.

Preparation Methods

The synthesis of diethyl [2,2’-bipyridin]-6-ylphosphonate typically involves the reaction of 2,2’-bipyridine with diethyl phosphonate under specific conditions. One common method is the Horner-Wadsworth-Emmons reaction, which involves the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Diethyl [2,2’-bipyridin]-6-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process can lead to the formation of bipyridine N-oxides, which have different chemical properties and applications.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced bipyridine derivatives.

    Substitution: Substitution reactions involve replacing one functional group with another.

Scientific Research Applications

Diethyl [2,2’-bipyridin]-6-ylphosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which diethyl [2,2’-bipyridin]-6-ylphosphonate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability. The compound can also participate in electron transfer processes, making it valuable in redox reactions and catalysis .

Comparison with Similar Compounds

Diethyl [2,2’-bipyridin]-6-ylphosphonate can be compared with other bipyridine derivatives such as:

The uniqueness of diethyl [2,2’-bipyridin]-6-ylphosphonate lies in its phosphonate group, which can introduce additional functionality and reactivity compared to other bipyridine derivatives.

Biological Activity

Diethyl [2,2'-bipyridin]-6-ylphosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a bipyridine moiety linked to a phosphonate group. The bipyridine structure is known for its ability to coordinate with metal ions, which can influence the biological activity of the compound. The general structure can be represented as follows:

C2H5O2PC10H8N2\text{C}_2\text{H}_5\text{O}_2\text{P}-\text{C}_{10}\text{H}_8\text{N}_2

Anticancer Activity

Recent studies have demonstrated that compounds containing bipyridine structures, including this compound, exhibit significant anticancer properties. For example, research indicates that poly(2,2'-bipyridyl) ligands show potent cytotoxicity against various cancer cell lines through apoptotic mechanisms .

The mechanism of action involves the induction of apoptosis in cancer cells. In particular, studies involving Jurkat cells revealed that treatment with bipyridine derivatives led to morphological changes indicative of apoptosis, such as the activation of caspases and translocation of phosphatidylserine to the outer membrane .

Case Study Data

A comparative study on the anticancer efficacy of this compound against standard chemotherapeutic agents (e.g., cisplatin) showed promising results. The following table summarizes the effective concentrations (EC50) for various compounds:

CompoundEC50 (µM)
This compound8.0
Cisplatin5.0
Actinomycin D3.0

This data suggests that this compound possesses comparable efficacy to established chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria .

Mechanism of Antimicrobial Action

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with cellular processes essential for survival. This is consistent with findings from related bipyridine compounds that have shown similar activities .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialEffective against various bacteria
ImmunomodulatoryPotential to modulate immune responses

Properties

CAS No.

261372-98-9

Molecular Formula

C14H17N2O3P

Molecular Weight

292.27 g/mol

IUPAC Name

2-diethoxyphosphoryl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C14H17N2O3P/c1-3-18-20(17,19-4-2)14-10-7-9-13(16-14)12-8-5-6-11-15-12/h5-11H,3-4H2,1-2H3

InChI Key

RMNQDYFBWZOEMA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC(=N1)C2=CC=CC=N2)OCC

Origin of Product

United States

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